molecular formula C8H11BClNO4 B112550 (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride CAS No. 380430-55-7

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride

Cat. No. B112550
CAS RN: 380430-55-7
M. Wt: 231.44 g/mol
InChI Key: IDUSDMZTKZZVAW-UHFFFAOYSA-N
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Description

“(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride” is a chemical compound with the CAS Number: 380430-55-7 . It has a molecular weight of 231.44 . The compound is a solid at room temperature .


Synthesis Analysis

A practical and efficient process for the synthesis of this compound from p-bromo toluene has been developed via borylation, oxidation, nitration, esterification, and hydrogenation .


Molecular Structure Analysis

The molecular formula of this compound is C8H11BClNO4 . The IUPAC name is (2-amino-4-methoxycarbonylphenyl)boronic acid;hydrochloride . The InChI is InChI=1S/C8H10BNO4.ClH/c1-14-8 (11)5-2-3-6 (9 (12)13)7 (10)4-5;/h2-4,12-13H,10H2,1H3;1H . The Canonical SMILES is B (C1=C (C=C (C=C1)C (=O)OC)N) (O)O.Cl .


Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions including borylation, oxidation, nitration, esterification, and hydrogenation .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 231.44 .

Scientific Research Applications

1. Multifunctional Compounds Synthesis

The synthesis and structure of multifunctional compounds involving boronic acids, including variants similar to (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride, are studied for their potential applications in medicine, agriculture, and industrial chemistry. These boronic acids act as intermediates and building blocks in various processes, including sensing, protein manipulation, therapeutics, biological labeling, and separation (R. Zhang et al., 2017).

2. Heterocyclic Compound Formation

Research has explored the cyclization of compounds related to this compound, demonstrating their utility in forming heterocyclic compounds like 4-hydroxyquinolones and 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base's strength used in the reaction (I. Ukrainets et al., 2014).

3. Macrocyclic Boron Compound Synthesis

The reactivity of boronic acids with 1,3-dicarbonyl compounds has been studied, leading to the synthesis of macrocyclic boron compounds. These compounds, having structures akin to calixarenes, are produced via reactions with various diketones, suggesting their potential in creating novel boron-based structures (V. Barba et al., 2010).

4. Suzuki Cross-Coupling and Organic Synthesis

Boronic acids, including derivatives similar to this compound, play a significant role in Suzuki cross-coupling reactions, asymmetric synthesis of amino acids, Diels-Alder reactions, and as reagents in various organic synthesis processes. Their diverse applications in synthetic chemistry highlight their importance in the synthesis of biologically active compounds (Sasmita Das et al., 2003).

5. Organocatalysis in Beckmann Rearrangement

Boronic acids have been identified as efficient catalysts for Beckmann rearrangement, a reaction providing unique approaches to prepare functionalized amide products. This catalytic process, involving compounds like 2-phenoxycarbonyl-phenylboronic acid, features broad substrate scope and high functional group tolerance, making it relevant for pharmaceutical and chemical manufacturing (Xiaobin Mo et al., 2018).

6. Catalytic Chemical Amide Synthesis

Boronic acids have been used as catalysts for the direct synthesis of amide bonds between carboxylic acids and amines. This methodology is applicable to various acids and amines, including protected amino acids, with little racemization, suggesting its potential in peptide synthesis (Tharwat Mohy El Dine et al., 2015).

Safety and Hazards

The compound has been classified with the signal word "Warning" . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Mechanism of Action

Target of Action

2-Amino-4-methoxycarbonylphenylboronic acid hydrochloride is a versatile synthetic intermediate used in cross-coupling reactions for the preparation of a wide variety of natural products and biologically active compounds . It is primarily targeted towards the synthesis of quinolines derivatives .

Mode of Action

The compound interacts with its targets through a sequence of regiocontrolled halogenation followed by palladium-catalysed coupling reaction based upon a heterocyclic scaffold . This process allows for consecutive cross-coupling from these compounds, which can rapidly lead to the complex structure of target molecules .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of both libraries and individual heterocyclic small molecules, which is of major importance to the pharmaceutical industry . The affected pathways lead to the production of various biologically active compounds such as pyrimidoquinolines, imidazoquinolines, thiazoquinolines, and oxazoquinolines derivatives .

Result of Action

The result of the compound’s action is the production of a wide variety of natural products and biologically active compounds . These compounds possess various types of significant biological properties as vaccine adjuvants, such as antiHIV, antituberculosis, anticancer, antimycobacterial .

Action Environment

The action of 2-Amino-4-methoxycarbonylphenylboronic acid hydrochloride is influenced by environmental factors such as temperature and atmospheric conditions. For instance, the compound is stored in an inert atmosphere at room temperature . These conditions are likely to influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

(2-amino-4-methoxycarbonylphenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4.ClH/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5;/h2-4,12-13H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUSDMZTKZZVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OC)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586007
Record name [2-Amino-4-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

380430-55-7
Record name Benzoic acid, 3-amino-4-borono-, 1-methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380430-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Amino-4-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(methoxycarbonyl)benzeneboronic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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